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Compound of Interest

Compound Name:
(R)-1-(2,6-

Difluorophenyl)ethanamine

CAS No.: 1217453-91-2

Cat. No.: B1149021

Get Quote

Executive Summary & Compound Significance
(R)-1-(2,6-Difluorophenyl)ethanamine (CAS: 1217453-91-2 for free base; 1309598-72-8 for

HCl salt) is a high-value chiral building block used frequently in the synthesis of kinase

inhibitors and GPCR modulators.

The 2,6-difluoro substitution confers unique physicochemical properties:

Conformational Locking: The ortho-fluorines create significant steric bulk, restricting rotation

around the

bond, which can lock bioactive conformations.

Metabolic Stability: Blockade of the ortho-positions prevents metabolic oxidation at these

susceptible sites.

Lipophilicity: Fluorination modulates the pKa of the amine and increases lipophilicity (
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), influencing blood-brain barrier (BBB) permeability.

Spectroscopic Profile (Core Data)
The following data represents the consensus spectroscopic signature for the free base and

hydrochloride salt.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 2,6-difluoro substitution pattern destroys the magnetic equivalence often seen in mono-

substituted aromatics, resulting in distinct coupling patterns.

H NMR (400 MHz, DMSO-

or CDCl

)

Position
Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

Ar-H (4) 7.25 – 7.35 (Triplet of

triplets)
1H , Para-proton

Ar-H (3,5) 6.95 – 7.10 (Triplet) 2H , Meta-protons

CH 4.35 – 4.45 (Quartet) 1H
Chiral

Methine

NH 1.80 – 2.20 (Broad

singlet)
2H -

Amine (Exch.

[1] D

O)

CH 1.55 – 1.60 (Doublet) 3H Methyl group
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Technical Insight: The para-proton (H-4) appears as a triplet of triplets due to coupling with

two equivalent meta-protons and long-range coupling with two equivalent fluorine atoms. The

meta-protons (H-3,5) appear as a triplet dominated by the large

coupling.

C NMR (100 MHz, CDCl

)
C-F (2,6):

161.5 (

,

Hz). Large coupling characteristic of direct C-F bond.

C-ipso (1):

118.0 (

,

Hz).

C-para (4):

129.5 (

,

Hz).

C-meta (3,5):

111.5 (

,

Hz).
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C-

:

46.5 (s).

CH

:

23.0 (s).

F NMR (376 MHz, CDCl

)
-115.0 to -118.0 ppm: Appears as a triplet or multiplet due to coupling with H-3,5 and H-4.

Note: The absence of other fluorine signals confirms regiochemical purity.

B. Mass Spectrometry (MS)
Ionization Mode: ESI (+) or APCI (+)

Molecular Ion (

):

Calculated: 158.0781 Da

Found: 158.1

0.1 Da

Fragmentation Pattern:

141 (

): Loss of ammonia (characteristic of primary amines).

113 (
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): Loss of ethylamine fragment, leaving the difluorophenyl cation.

C. Infrared Spectroscopy (FT-IR)
N-H Stretch: 3350 – 3280 cm

(Primary amine doublet often visible).

C-H Stretch (Ar): 3050 – 3100 cm

.

C-F Stretch: 1200 – 1250 cm

(Strong, broad band).

Ar-C=C Stretch: 1590, 1480 cm

.

Synthesis & Experimental Protocols
The most reliable method for synthesizing the (R)-enantiomer with high optical purity (>99%

ee) is the Ellman Sulfinamide Auxiliary method. This approach avoids the yield loss associated

with resolving racemates.

Workflow Visualization
The following diagram outlines the asymmetric synthesis pathway:

1-(2,6-Difluorophenyl)
ethanone

(R_S)-N-Sulfinyl Imine
(Intermediate)

Ti(OEt)4, THF
Reflux

(R)-tert-Butanesulfinamide

Sulfinamide
Diastereomer

L-Selectride or
NaBH4 (Selectivity Control)

Diastereoselective
Reduction

Acid HydrolysisHCl / MeOH (R)-1-(2,6-Difluorophenyl)
ethanamine HCl

Precipitation
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Click to download full resolution via product page

Caption: Asymmetric synthesis workflow using Ellman's auxiliary to ensure (R)-configuration.

Detailed Protocol (Step-by-Step)
Step 1: Condensation (Imine Formation)
The 2,6-difluoro substitution creates steric hindrance, making standard condensation difficult.

Titanium(IV) ethoxide is essential as a Lewis acid and water scavenger.

Reagents: 1-(2,6-difluorophenyl)ethanone (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.1

eq), Ti(OEt)

(2.0 eq).

Solvent: Dry THF (0.5 M concentration).

Procedure: Combine ketone and sulfinamide in THF. Add Ti(OEt)

dropwise. Heat to reflux (70–75 °C) for 16–24 hours. Monitor by TLC/LCMS.

Workup: Cool to RT. Pour into brine. The titanium salts will precipitate as a thick slurry. Filter

through Celite. Extract filtrate with EtOAc.

Step 2: Diastereoselective Reduction
To obtain the (R)-amine, the reduction of the imine must be controlled.

Reagent Choice: Using L-Selectride (lithium tri-sec-butylborohydride) at -78 °C typically

favors the formation of the desired diastereomer via the cyclic transition state.

Procedure: Cool the imine solution (THF) to -78 °C. Add L-Selectride (1.2 eq) slowly. Stir for

2 hours. Quench with NH

Cl.

Step 3: Deprotection
Dissolve the sulfinamide intermediate in MeOH.
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Add 4M HCl in dioxane (2-3 eq).

Stir at RT for 1 hour. The amine HCl salt may precipitate directly or can be precipitated by

adding Et

O.

Quality Control & Analytical Verification
Chiral Purity Determination (Chiral HPLC)
Do not rely solely on optical rotation for enantiomeric excess (ee) determination, as the specific

rotation value is low and susceptible to solvent effects.

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Expectation: The (R)-enantiomer and (S)-enantiomer will have distinct retention times.

Validate with a racemic standard.

Optical Rotation[2][3][4][5]
Parameter:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-

inserted">

Conditions:

, Methanol or Ethanol.

Note: The sign of rotation (+/-) must be compared against the Certificate of Analysis (CoA) of

a reference standard, as solvation shells around the fluoro-aromatic ring can invert the

observed sign in different solvents.

Handling & Stability
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Volatility: The free base is a volatile liquid/oil. It readily absorbs CO

from the air to form carbamates. Always store as the Hydrochloride salt (white solid) for long-
term stability.

Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator at 4 °C.

Safety: Fluorinated amines can be skin irritants. Use standard PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(R)-1-(2,6-Difluorophenyl)ethanamine]. BenchChem, [2026]. [Online PDF]. Available at:
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technical-guide-r-1-2-6-difluorophenyl-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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